Terpene Ozonolysis Product Specificity: Methylidenepropanedial as a Unique α-Pinene Marker vs. Common Dicarbonyls
In a controlled denuder/filter apparatus study of terpene ozonolysis by Wells (2012), methylidenepropanedial was identified as a proposed carbonyl product exclusively from α-pinene ozonolysis, whereas glyoxal, methyl glyoxal, and 4-oxopentanal were observed as products from multiple terpene precursors including α-pinene, limonene, and α-terpineol [1]. This precursor-product specificity enables the use of methylidenepropanedial as a selective tracer for α-pinene-derived secondary organic aerosol (SOA), which the common dicarbonyls cannot provide due to their multi-source origin [1].
| Evidence Dimension | Precursor-specific ozonolysis product formation (α-pinene vs. limonene vs. α-terpineol) |
|---|---|
| Target Compound Data | Proposed carbonyl product exclusively from α-pinene ozonolysis |
| Comparator Or Baseline | Glyoxal and methyl glyoxal were detected from all three terpenes (α-pinene, limonene, α-terpineol); 4-oxopentanal detected from α-pinene and limonene |
| Quantified Difference | Qualitative difference: unique precursor specificity vs. non-specific, multi-source formation |
| Conditions | Gas-phase ozonolysis in denuder/filter apparatus; carbonyls derivatized with PFBHA and analyzed by GC/MS (Wells, J. Environ. Monit., 2012) |
Why This Matters
For atmospheric chemistry or indoor air quality studies requiring source apportionment of SOA, only methylidenepropanedial provides unambiguous α-pinene attribution among the dicarbonyl products, which is critical for regulatory exposure assessment and pollution source tracking.
- [1] Wells, J. R. Use of Denuder/Filter Apparatus to Investigate Terpene Ozonolysis. J. Environ. Monit. 2012, 14 (3), 1044–1054. DOI: 10.1039/c2em10799f View Source
